![molecular formula C8H8N2O B079548 1-Methyl-1H-benzo[d]imidazol-5-ol CAS No. 50591-22-5](/img/structure/B79548.png)

1-Methyl-1H-benzo[d]imidazol-5-ol

説明

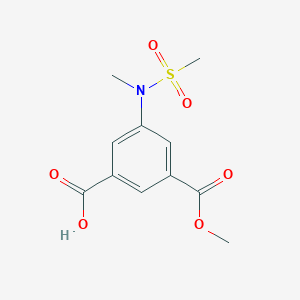

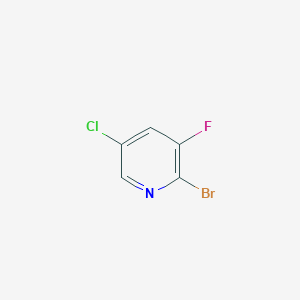

“1-Methyl-1H-benzo[d]imidazol-5-ol” is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 g/mol . It is a solid at room temperature .

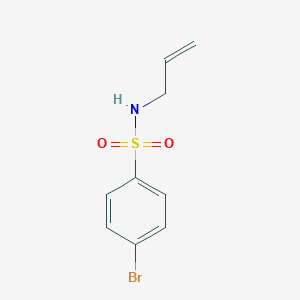

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-benzo[d]imidazol-5-ol” includes a benzimidazole ring with a methyl group attached to one nitrogen atom and a hydroxyl group attached to the carbon atom at the 5-position . The InChI string for this compound isInChI=1S/C8H8N2O/c1-10-5-9-7-4-6 (11)2-3-8 (7)10/h2-5,11H,1H3 . Physical And Chemical Properties Analysis

“1-Methyl-1H-benzo[d]imidazol-5-ol” is a solid at room temperature . It has a molecular weight of 148.16 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . It has a topological polar surface area of 38 Ų .科学的研究の応用

Pharmaceutical Applications

The imidazole core of 1-Methyl-1H-benzo[d]imidazol-5-ol is a crucial component in many drugs due to its broad range of biological activities. It has been found to exhibit antibacterial, antifungal, and antiviral properties. This compound can be synthesized into derivatives that serve as potent medications for treating infectious diseases .

Agricultural Chemicals

In the agricultural sector, imidazole derivatives are used to develop compounds with antifungal and herbicidal properties. These compounds can protect crops from fungal infections and manage weed growth, thereby increasing crop yield and quality .

Material Science

The benzoimidazole moiety is utilized in material science for creating functional materials with specific photophysical and photoelectric properties. These materials are essential for developing new types of solar cells and other optical applications .

Anti-Tubercular Agents

Specific derivatives of 1-Methyl-1H-benzo[d]imidazol-5-ol have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The compound’s ability to inhibit the growth of this bacterium makes it a candidate for developing new anti-tubercular drugs .

Organic Ligands

Benzoimidazoles, including 1-Methyl-1H-benzo[d]imidazol-5-ol, are used as organic ligands in coordination chemistry. They can form complexes with various metals, which are useful in catalysis and as sensors .

Fluorescent Whitening Agents

Due to their fluorescent properties, benzoimidazole derivatives are used as whitening agents in the textile industry. They absorb UV light and emit it as visible blue light, which compensates for yellowing and makes materials appear whiter .

Antineoplastic Agents

Imidazole derivatives are also explored for their potential in cancer therapy. Compounds like 1-Methyl-1H-benzo[d]imidazol-5-ol may be used to synthesize drugs that can target and inhibit the growth of cancer cells .

Synthesis of Novel Drugs

The versatility of the imidazole ring allows for the synthesis of a wide range of novel drugs. Researchers are continually exploring new synthetic routes to create imidazole-based compounds with improved efficacy and reduced side effects for various therapeutic applications .

Safety and Hazards

作用機序

Target of Action

It’s known that imidazole derivatives, which 1-methyl-1h-benzo[d]imidazol-5-ol is a part of, have a broad range of biological activities . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .

Pharmacokinetics

It’s known that imidazole derivatives are highly soluble in water and other polar solvents , which could potentially impact their bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities .

Action Environment

It’s known that imidazole derivatives are stable at room temperature .

特性

IUPAC Name |

1-methylbenzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-10-5-9-7-4-6(11)2-3-8(7)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDDURSMVVKBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357029 | |

| Record name | 1-Methyl-1H-benzo[d]imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-benzo[d]imidazol-5-ol | |

CAS RN |

50591-22-5 | |

| Record name | 1-Methyl-1H-benzo[d]imidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-1,3-benzodiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

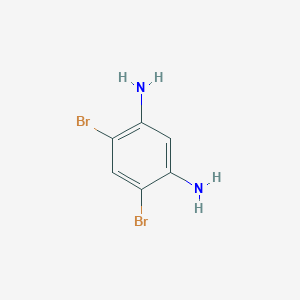

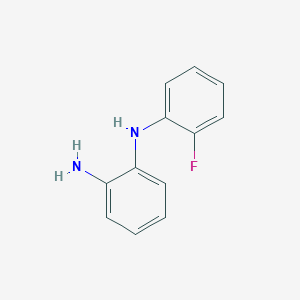

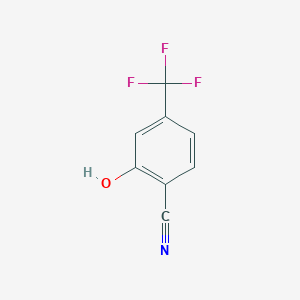

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-nitroimidazo[1,2-a]pyridine](/img/structure/B79480.png)